N-(2-Hydroxyethyl)-2-mercapto-3-pyridinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-2-mercapto-3-pyridinecarbothioamide: is an organic compound that features a pyridine ring substituted with a mercapto group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-mercapto-3-pyridinecarbothioamide typically involves the reaction of 2-mercapto-3-pyridinecarbothioamide with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the mercapto group attacks the carbon atom of the chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxyethyl)-2-mercapto-3-pyridinecarbothioamide can undergo oxidation reactions, where the mercapto group is oxidized to form a sulfonic acid derivative.
Reduction: The compound can also undergo reduction reactions, where the pyridine ring is reduced to form a piperidine derivative.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)-2-mercapto-3-pyridinecarbothioamide is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different products.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-mercapto-3-pyridinecarbothioamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with enzymes or proteins, altering their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)-2-pyridinecarbothioamide
- 2-Mercapto-3-pyridinecarbothioamide
- N-(2-Hydroxyethyl)-2-mercapto-4-pyridinecarbothioamide
Comparison: N-(2-Hydroxyethyl)-2-mercapto-3-pyridinecarbothioamide is unique due to the presence of both the hydroxyethyl and mercapto groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups. Additionally, its ability to form stable metal complexes makes it particularly useful in coordination chemistry and biological studies.
Properties
CAS No. |
260541-34-2 |
---|---|
Molecular Formula |
C8H10N2OS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-sulfanylidene-1H-pyridine-3-carbothioamide |
InChI |
InChI=1S/C8H10N2OS2/c11-5-4-10-8(13)6-2-1-3-9-7(6)12/h1-3,11H,4-5H2,(H,9,12)(H,10,13) |
InChI Key |
FLEZWDLZIREEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.